Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 3-[chlorosulfonyl(methyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-7(12(6,9)10)4-3-5(8)11-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDUFWMFSDGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250575-99-5 | |
| Record name | methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C4H7ClO4S
- Molecular Weight : 174.62 g/mol
- IUPAC Name : this compound
Structure
The chemical structure of this compound includes a chlorosulfonyl group attached to a methyl amino propanoate backbone, which is critical for its biological activity.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Signaling Modulation : It can modulate key signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, including bacteria and fungi.
Biochemical Pathways
The compound interacts with multiple biochemical pathways, notably:
- Oxidative Stress Pathways : It has been reported to influence oxidative stress responses, potentially providing protective effects against cellular damage.
- Inflammatory Response : Its role in modulating inflammatory pathways suggests potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Efficacy
| Study | Model Used | Dose (mg/kg) | Outcome |
|---|---|---|---|
| In vitro antimicrobial | Bacterial cultures | N/A | Significant inhibition of bacterial growth |
| In vivo cancer model | Mice | 20 | Reduced tumor size compared to control |
| Inflammatory disease model | Rat | 10 | Decreased levels of inflammatory markers |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Cytotoxic Effects
In cancer research, this compound has shown promising cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions .
Scientific Research Applications
Research Applications
-
Synthesis of Sulfonamide Derivatives
- Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate can be utilized as an intermediate in the synthesis of sulfonamide compounds. These derivatives are known for their antimicrobial properties and are commonly used in pharmaceuticals.
-
Inflammatory Response Modulation
- Preliminary studies suggest that this compound may play a role in modulating inflammatory pathways. This indicates potential applications in treating inflammatory diseases, such as arthritis or inflammatory bowel disease, where modulation of the immune response is beneficial.
-
Chemical Reactions
- The chlorosulfonyl group makes this compound reactive towards nucleophiles, allowing it to participate in various nucleophilic substitution reactions. This property is particularly useful in organic synthesis for creating complex molecules.
-
Development of Agrochemicals
- Given its chemical structure, there is potential for this compound to be explored in the development of agrochemicals, particularly herbicides or fungicides that require sulfonamide functionalities for enhanced efficacy.
Synthesis of Antimicrobial Agents
A study focused on synthesizing new sulfonamide derivatives from this compound demonstrated its effectiveness as a precursor for compounds with significant antimicrobial activity against various bacterial strains. The derivatives showed improved potency compared to traditional sulfonamides, indicating the potential for developing new antibiotics .
Anti-inflammatory Activity
Research investigating the anti-inflammatory properties of compounds derived from this compound revealed that certain derivatives significantly reduced pro-inflammatory cytokines in vitro. This suggests that modifications to the core structure can yield potent anti-inflammatory agents suitable for clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorosulfonyl-Containing Propanoate Esters
Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate
- Molecular Formula : C₁₀H₁₁ClO₄S.
- Molecular Weight : 262.70 g/mol .
- Key Differences :
- Applications : Likely used as a sulfonation reagent or intermediate in pharmaceuticals.
Methyl 3-(chlorosulfonyl)propanoate (CAS: 15441-07-3)
Sulfonamide and Sulfonyl Derivatives
Methyl 3-[(4-sulfamoylphenyl)amino]propanoate
- Synthesis: Derived from sulfamoylphenyl precursors via reflux with methanol and H₂SO₄ .
- Neutral pH precipitation behavior contrasts with the acidic chlorosulfonyl derivatives .
Methyl 2-(methylsulfonyl)acetate
Amino-Substituted Propanoate Esters
Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate (CAS: 886366-08-1)
- Structure : Features a 3-chlorophenyl substituent and ethyl ester group.
- Applications : Pharmaceutical intermediate .
- Key Differences :
- Aromatic chlorophenyl group increases lipophilicity compared to the aliphatic target compound.
- Ethyl ester vs. methyl ester alters metabolic stability.
Methyl 3-amino-3-cyclobutylpropanoate (CAS: 1391202-69-9)
- Structure : Cyclobutyl group replaces the sulfonamide functionality.
- Key Differences: Basic amino group (–NH₂) instead of sulfonamide, altering solubility and reactivity .
Comparative Data Table
Research Findings and Implications
- Safety: Methyl 3-(chlorosulfonyl)propanoate poses significant hazards (e.g., skin irritation), while the target compound’s safety data remain undocumented .
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C5H10ClNO4S
- Molecular Weight: Approximately 217 g/mol
- Structural Features: The molecule contains a methyl ester group, a propanoate backbone, and a chlorosulfonyl-substituted methylamino moiety.
- SMILES Notation: CN(CCC(=O)OC)S(=O)(=O)Cl
- InChI Key: SQTDUFWMFSDGBA-UHFFFAOYSA-N
These identifiers are essential for cross-referencing synthesis literature and chemical databases.
Preparation of Methyl 3-(methylamino)propanoate
The amino ester precursor is commonly prepared by catalytic hydrogenation and subsequent purification steps:
- Starting Material: Methyl 3-(benzyl(methyl)amino)propanoate.
- Catalyst: 10% Palladium on activated carbon (Pd/C).
- Reaction Conditions: Hydrogen atmosphere at room temperature (20°C) for 48 hours in ethanol solvent under inert atmosphere.
- Procedure:
- The starting material is dissolved in ethanol and Pd/C catalyst is added.
- The reaction vessel is purged with nitrogen and hydrogen gases sequentially.
- Hydrogen gas is supplied continuously to maintain the atmosphere.
- After completion, the catalyst is removed by filtration through Celite.
- The crude product is obtained as a yellowish oil.
-
- The crude mixture undergoes acid hydrolysis with 5 M HCl under reflux for 16 hours to remove protecting groups and convert any ethyl esters formed by transesterification back to the methyl ester.
- The product is isolated by evaporation under vacuum to yield a hygroscopic white solid with approximately 72% yield.
Summary Table of Preparation Steps
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrogenation of methyl 3-(benzyl(methyl)amino)propanoate to methyl 3-(methylamino)propanoate | Pd/C, H2, EtOH, 20°C, 48 h, inert atmosphere | ~72 | Acid hydrolysis post-reaction to remove protecting groups |
| 2 | Chlorosulfonylation of methyl 3-(methylamino)propanoate | Chlorosulfonyl chloride, anhydrous solvent, 0–25°C | 60–90 (estimated) | Requires careful moisture control; purification by extraction/chromatography |
Research Findings and Literature Gaps
- There is limited publicly available detailed experimental data specifically for the chlorosulfonylation of methyl 3-(methylamino)propanoate to form methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate.
- Most information is derived from general sulfonylation chemistry principles and related compound syntheses.
- Patents and specialized chemical suppliers provide some procedural insights but lack comprehensive experimental details or optimization data.
- Further research and experimental validation would be valuable to optimize reaction parameters, improve yields, and develop scalable processes.
Q & A
Basic: What synthetic strategies are effective for preparing Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate, and how can intermediates be stabilized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the propanoate backbone. Key steps include:
- Protection of the amino group to prevent undesired side reactions during sulfonation. For example, tert-butoxycarbonyl (Boc) protection can be used .
- Chlorosulfonation under controlled conditions (e.g., using ClSO₃H in anhydrous dichloromethane at 0–5°C) to avoid hydrolysis of the ester group .
- Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to retain ester integrity.
Intermediate stabilization requires inert atmospheres (N₂/Ar) and low temperatures to minimize sulfonyl chloride degradation.
Advanced: How can competing reactivity of the chlorosulfonyl group be managed during nucleophilic substitutions?
Methodological Answer:
The chlorosulfonyl group is highly electrophilic but prone to hydrolysis. To prioritize specific reactions:
- Selective solvent systems : Use aprotic solvents (e.g., THF, DMF) to suppress hydrolysis while enabling nucleophilic attack by amines or alcohols .
- Temperature modulation : Reactions at –20°C favor sulfonamide formation over ester hydrolysis.
- Reagent choice : Bulky bases (e.g., DIPEA) can deprotonate nucleophiles without degrading the chlorosulfonyl group .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify ester (δ ~3.7 ppm for OCH₃), sulfonamide (δ ~3.2 ppm for N–CH₃), and chlorosulfonyl groups. Coupling patterns reveal stereoelectronic effects .
- IR Spectroscopy : Confirm sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from analogs .
Advanced: How can computational modeling resolve ambiguities in NMR assignments caused by conformational flexibility?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate ¹H/¹³C chemical shifts and compare with experimental data to assign signals for rotameric forms .
- Molecular Dynamics (MD) Simulations : Model low-energy conformers in solution to predict splitting patterns in NOESY or COSY spectra .
Basic: What are the common reaction pathways for the chlorosulfonyl group in this compound?
Methodological Answer:
- Nucleophilic substitution : React with amines to form sulfonamides (e.g., for drug candidate libraries) .
- Hydrolysis : Controlled aqueous workup yields sulfonic acids, useful for studying pH-dependent stability .
- Reduction : LiAlH₄ reduces the sulfonyl group to thiols, though this may degrade the ester .
Advanced: How can researchers analyze unexpected byproducts in sulfonamide-forming reactions?
Methodological Answer:
- LC-MS/MS : Detect trace byproducts (e.g., sulfonic acids from hydrolysis) and propose structures via fragmentation .
- Mechanistic probes : Isotopic labeling (e.g., D₂O) or kinetic studies to identify if byproducts arise from water contamination or intermediate instability .
Basic: How can this compound be evaluated as a protease inhibitor in biochemical assays?
Methodological Answer:
- Molecular docking : Screen against protease active sites (e.g., SARS-CoV-2 Mpro) to predict binding affinity .
- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., FRET-based assays) .
- Crystallography : Co-crystallize with target enzymes to resolve binding modes (as demonstrated for related sulfonamides) .
Advanced: How to address discrepancies in enzyme inhibition data across different assay conditions?
Methodological Answer:
- Buffer optimization : Test varying pH and ionic strength to mimic physiological conditions.
- Pre-incubation protocols : Determine if time-dependent inhibition (e.g., covalent binding) affects results .
- Orthogonal assays : Validate using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out assay artifacts .
Advanced: How to resolve contradictions in stability studies across solvents?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
